Neuraminidase-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuraminidase-IN-15 is a potent inhibitor of the enzyme neuraminidase, which is crucial for the replication and spread of influenza viruses. Neuraminidase inhibitors are widely used in the treatment and prevention of influenza infections. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent against various strains of influenza.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-15 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are implemented to ensure the compound meets the required standards for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: Neuraminidase-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions are derivatives of this compound with improved inhibitory activity and stability. These derivatives are further evaluated for their efficacy in inhibiting neuraminidase and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Neuraminidase-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of neuraminidase inhibitors and to develop new analogs with enhanced activity.
Biology: Employed in research to understand the role of neuraminidase in viral replication and to investigate the mechanisms of resistance to neuraminidase inhibitors.
Medicine: Explored as a potential therapeutic agent for the treatment and prevention of influenza infections, particularly in cases where resistance to existing neuraminidase inhibitors has emerged.
Industry: Utilized in the development of diagnostic assays and antiviral drug screening platforms to identify new inhibitors of neuraminidase.
Wirkmechanismus
Neuraminidase-IN-15 is compared with other neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir. While all these compounds share a common mechanism of action, this compound has shown unique properties in terms of its binding affinity and inhibitory potency. Unlike oseltamivir, which has encountered resistance in certain influenza strains, this compound has demonstrated efficacy against a broader range of neuraminidase variants .
Vergleich Mit ähnlichen Verbindungen
- Oseltamivir
- Zanamivir
- Peramivir
- Laninamivir
Neuraminidase-IN-15 stands out due to its enhanced binding interactions and stability, making it a promising candidate for further development as an antiviral agent.
Eigenschaften
Molekularformel |
C19H21F3N2O8 |
---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(2R,3R,4S)-3-[(4-methylbenzoyl)amino]-4-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C19H21F3N2O8/c1-8-2-4-9(5-3-8)16(28)24-13-10(23-18(31)19(20,21)22)6-12(17(29)30)32-15(13)14(27)11(26)7-25/h2-6,10-11,13-15,25-27H,7H2,1H3,(H,23,31)(H,24,28)(H,29,30)/t10-,11+,13+,14+,15+/m0/s1 |
InChI-Schlüssel |
VNOKVSKDYRIIGJ-PWRGDLIESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@H](C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2C(C=C(OC2C(C(CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.